2-Acetyl-3,5-dimethylpyrazine

Flavor Chemistry Volatility Headspace Analysis

2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2) is an alkylpyrazine flavoring agent recognized for its popcorn and roasted hazelnut odor profile. This compound is a colorless to pale yellow liquid with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 54300-08-2
Cat. No. B039248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3,5-dimethylpyrazine
CAS54300-08-2
SynonymsFEMA NUMBER 3327; FEMA 3327; 2-ACETYL-3,5(6)-DIMETHYLPYRAZINE; 2-ACETYL-3,5-DIMETHYLPYRAZINE; 2-ACETYL-3,5-DIMETHYLPYRAZINE AND 2-ACETYL-3,6-DIMETHYLPYRAZINE; 2-ACETYL-3,5(OR 6)-DIMETHYLPYRAZINE; 1-(3,5-Dimethyl-2-pyrazinyl)-1-ethanone; 1-(3,5-Dimethyl-2-py
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C(=O)C
InChIInChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
InChIKeyUCGOSAWBWFUKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2): Procurement Specifications and Baseline Physicochemical Profile


2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2) is an alkylpyrazine flavoring agent recognized for its popcorn and roasted hazelnut odor profile [1]. This compound is a colorless to pale yellow liquid with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol [1]. It is a mixture of isomers, primarily containing 2-acetyl-3,5-dimethylpyrazine alongside 2-acetyl-3,6-dimethylpyrazine [1][2]. Key physicochemical identifiers include a boiling point of 70°C at 7 mmHg, a density of 1.073 g/mL at 25°C, and a refractive index of 1.510-1.520 [1]. The compound is assigned FEMA number 3327 and JECFA number 786, indicating its approved use as a food flavoring substance [1][2].

Why Generic Substitution of 2-Acetyl-3,5-dimethylpyrazine Fails: The Criticality of Quantitative Physicochemical and Sensory Differentiation


The substitution of 2-acetyl-3,5-dimethylpyrazine with a generic or closely related alkylpyrazine is scientifically unsound due to quantifiable, non-linear differences in key properties that govern application performance. Even minor changes in alkyl and acyl substitution patterns on the pyrazine ring lead to significant, non-linear shifts in vapor pressure, hydrophobicity (logP), and resultant odor perception . For instance, a single methyl group difference can alter vapor pressure by over an order of magnitude, directly impacting the compound's volatility and release kinetics in a food matrix or fragrance application [1]. These physicochemical divergences translate into distinct sensory outcomes—a popcorn-like note versus a musty or earthy nuance—and therefore dictate both the functional efficacy and the regulatory status of the compound in a final formulation [2]. Consequently, procurement based solely on functional class or nominal similarity introduces unacceptable variability in product performance and compliance, necessitating a specification-driven, evidence-based selection process.

Quantitative Differentiation Guide for 2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2) Against Key Analogs


Vapor Pressure: A 56-Fold Difference in Volatility Drives Application-Specific Suitability

The vapor pressure of 2-acetyl-3,5-dimethylpyrazine is substantially higher than that of its close analog, 2-acetyl-3-methylpyrazine, indicating significantly greater volatility and a distinct release profile in applications involving heat or long shelf-life [1].

Flavor Chemistry Volatility Headspace Analysis Thermal Processing

Hydrophobicity (logP): Differentiating Lipophilic Character for Matrix Compatibility

The calculated partition coefficient (logP) for 2-acetyl-3,5-dimethylpyrazine is greater than that of 2-acetyl-3-methylpyrazine, confirming its increased lipophilic nature .

Partitioning Flavor Release Lipid Systems Octanol-Water

Purity Specification: Verifiable Isomeric Composition for Consistent Sensory Output

The commercial product is defined not as a single molecule but as a mixture of isomers, and its specification includes a quantifiable purity requirement that ensures reproducibility in applications [1][2].

Quality Control Isomer Ratio Gas Chromatography Batch-to-Batch Consistency

Recommended Usage Levels: Quantified Application Range Compared to Analog 2-Acetyl-3-methylpyrazine

Published recommended usage levels for 2-acetyl-3,5-dimethylpyrazine and its close analog 2-acetyl-3-methylpyrazine are identical in their broad range but may differ in their reported usage across specific food categories .

Flavor Formulation Dosage Sensory Threshold FEMA GRAS

Validated Application Scenarios for 2-Acetyl-3,5-dimethylpyrazine Based on Quantitative Evidence


High-Impact Roasted and Popcorn Flavor Formulations Requiring Rapid Headspace Development

The 56-fold higher vapor pressure of 2-acetyl-3,5-dimethylpyrazine compared to its 3-methyl analog [1] makes it the superior choice for applications where an immediate and pronounced roasted, popcorn-like aroma is required. This is particularly critical in dry, heated systems like microwave popcorn, extruded snacks, and roasted nut coatings, where rapid volatilization upon heating or consumption is essential for flavor perception.

Flavor Systems in Lipid-Rich Food Matrices (e.g., Nut Butters, Chocolate, Oils)

The quantifiably higher logP (1.08-1.296) of 2-acetyl-3,5-dimethylpyrazine compared to less lipophilic analogs like 2-acetyl-3-methylpyrazine (logP 0.62-0.99) indicates superior partitioning and retention in high-fat environments. This property ensures a more stable and predictable flavor release profile over time, making it a preferred choice for applications such as peanut butter flavor enhancers, chocolate confections, and seasoned oils, where lipid-phase solubility is a key performance determinant.

Research and Quality Control Applications Requiring High Batch-to-Batch Consistency

For research laboratories and industrial quality control where reproducibility is paramount, the availability of 2-acetyl-3,5-dimethylpyrazine with a verifiable purity specification of >98.0% (GC) [2] provides a measurable advantage over material that only meets the minimum 97% JECFA requirement [3]. This higher specification is crucial for analytical standard preparation, sensory panel calibration, and experimental designs where small variations in isomeric composition or impurity levels could confound results.

Thermal Process Flavor Generation and Maillard Reaction Studies

The compound's specific vapor pressure profile and its documented role as a key Maillard reaction product [4] position it as a critical analytical standard and model compound in research on thermally generated flavors. Its use in studies on coffee roasting, peanut roasting, and baked goods allows researchers to correlate specific process conditions with the formation and headspace concentration of this potent, characteristic odorant, leveraging its quantifiable physical properties for accurate modeling and analysis.

Technical Documentation Hub

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38 linked technical documents
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